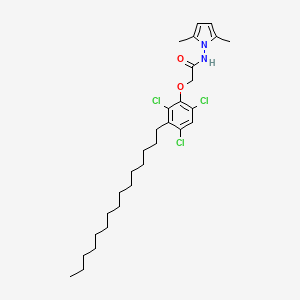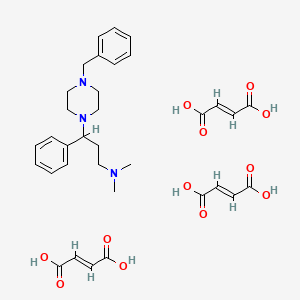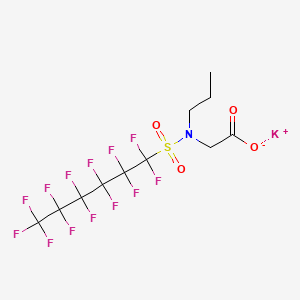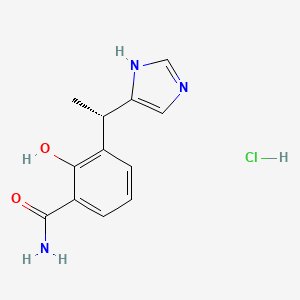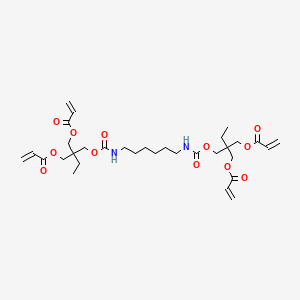
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple functional groups, including acrylate and carbamate groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,2-bis(((1-oxoallyl)oxy)methyl)butanol, which is then reacted with hexamethylene diisocyanate to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dibutyltin dilaurate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, including the management of hazardous by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups in the compound can undergo free-radical polymerization to form cross-linked polymer networks.
Hydrolysis: The carbamate groups can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators like azobisisobutyronitrile for polymerization, acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include cross-linked polymers, amines, alcohols, and substituted acrylates. These products have diverse applications in materials science, pharmaceuticals, and coatings.
Wissenschaftliche Forschungsanwendungen
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymeric materials with tailored properties.
Biology: Investigated for its potential as a cross-linking agent in the preparation of hydrogels for tissue engineering.
Medicine: Explored for its use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Industry: Applied in the formulation of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of this compound is primarily based on its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free-radical polymerization, leading to the formation of three-dimensional polymer networks. The carbamate groups contribute to the compound’s reactivity and ability to form stable linkages with other molecules. These properties make it suitable for applications requiring durable and resilient materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylolpropane triacrylate: Similar in structure but with three acrylate groups instead of the complex carbamate functionality.
Dipentaerythritol hexaacrylate: Contains multiple acrylate groups and is used in similar applications but lacks the specific reactivity of the carbamate groups.
Uniqueness
The uniqueness of 2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate lies in its combination of acrylate and carbamate groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over polymerization and cross-linking processes.
Eigenschaften
CAS-Nummer |
42404-52-4 |
|---|---|
Molekularformel |
C32H48N2O12 |
Molekulargewicht |
652.7 g/mol |
IUPAC-Name |
[2-[6-[2,2-bis(prop-2-enoyloxymethyl)butoxycarbonylamino]hexylcarbamoyloxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate |
InChI |
InChI=1S/C32H48N2O12/c1-7-25(35)41-19-31(11-5,20-42-26(36)8-2)23-45-29(39)33-17-15-13-14-16-18-34-30(40)46-24-32(12-6,21-43-27(37)9-3)22-44-28(38)10-4/h7-10H,1-4,11-24H2,5-6H3,(H,33,39)(H,34,40) |
InChI-Schlüssel |
IOQMTDVZELDPFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)NCCCCCCNC(=O)OCC(CC)(COC(=O)C=C)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


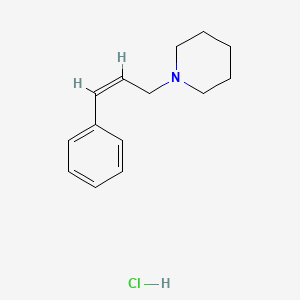
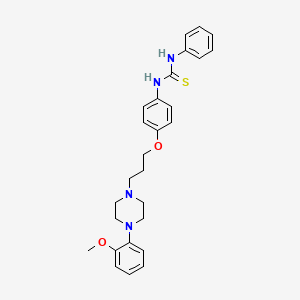
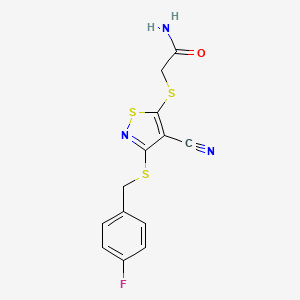
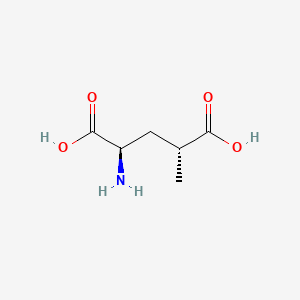
![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
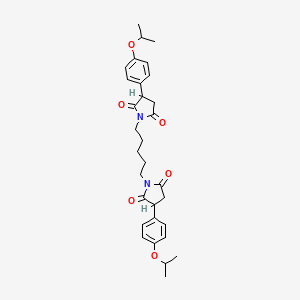
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
